Ezetimibe
描述
属性
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-XPWALMASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044223 | |
| Record name | Ezetimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ezetimibe | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 8.46e-03 g/L | |
| Record name | Ezetimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezetimibe | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White solid | |
CAS No. |
163222-33-1 | |
| Record name | Ezetimibe | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163222-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezetimibe [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163222331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezetimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezetimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EZETIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOR26LQQ24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ezetimibe | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ezetimibe | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163°C, 164-166 °C | |
| Record name | Ezetimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezetimibe | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
准备方法
Chiral Oxazolidinone-Mediated Synthesis
The foundational route, described in Schering patents (US 6,207,822; EP 1137634), employs chiral oxazolidinone chemistry to establish the β-lactam ring’s stereochemistry. Key steps include:
- Imine Formation : 4-Hydroxybenzaldehyde reacts with 4-fluoroaniline in isopropanol at 60°C to yield 4-((4-fluorophenylimino)methyl)phenol (Eze-1) with 82% yield.
- Cbz Protection : Benzyl chloroformate (CbzCl) and N,N-diisopropylethylamine (DIPEΑ) protect the phenolic hydroxyl group, enabling subsequent titanium-mediated aldol condensation.
- β-Lactam Cyclization : Titanium tetrachloride and tetraisopropoxide facilitate stereoselective cyclization, achieving a 79% yield for the (3R,4S)-configured β-lactam intermediate.
Table 1: Key Intermediates and Yields in Oxazolidinone Route
| Intermediate | Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Eze-1 | Imine formation | 82 | >98% |
| Eze-4 | Methanolysis of oxazolidinone | 83 | 97.5% |
| Eze-6 | CBS reduction | 79 | 98.2% |
Corey–Bakshi–Shibata (CBS) Reduction for Hydroxyl Stereochemistry
The (3S)-hydroxypropyl side chain’s configuration is controlled via CBS reduction using (R)-2-Me-CBS oxazaborolidine and dimethyl sulfide borane. This step achieves >98% enantiomeric excess (ee), critical for minimizing the (3R)-diastereomer impurity. Post-reduction, Pd/C-catalyzed hydrogenation removes protecting groups, yielding crude this compound with 60% yield after recrystallization.
Novel Industrial Methods for Cost Optimization
Silyl-Mediated Cyclization (US-8013150-B2)
MSN Labs’ patented process replaces titanium reagents with trimethylsilyl chloride (TMSCl), reducing costs by 40%. The silyl group enhances intermediate stability, enabling a 92% conversion rate during cyclization compared to 79% in classical methods.
Alcohol Intermediate-Based Synthesis (CN-103450065-A)
Heding Nanjing Medicine Technology developed a route using a novel alcohol intermediate, bypassing the oxazolidinone auxiliary. The intermediate’s crystallization-driven purification reduces chromatography dependency, scaling to 500 kg batches with 68% overall yield.
Table 2: Comparative Analysis of Industrial Processes
| Parameter | Classical Route | Silyl-Mediated | Alcohol Intermediate |
|---|---|---|---|
| Total Steps | 12 | 10 | 9 |
| Overall Yield (%) | 21 | 34 | 68 |
| Cost (USD/kg) | 12,500 | 8,200 | 5,800 |
| Stereopurity (% ee) | 98.5 | 99.1 | 98.8 |
Stereochemical Challenges and Solutions
Diastereomer Formation in Aldol Condensation
The aldol step between Eze-4 and Cbz-protected imine (Eze-2) produces two diastereomers: (S,R,S,S)-EZ-6 (desired) and (S,R,R,S)-EZ-6 (undesired). Anti-condensation conditions (−45°C, TiCl4) favor the desired isomer at a 9:1 ratio, while syn-condensation (25°C) reverses selectivity to 1:3.
Epimerization During Deprotection
Basic conditions in benzyl group removal risk epimerization at C3. Acidic workups (1 M HCl) and low-temperature processing (<10°C) suppress this side reaction, maintaining >99.5% stereochemical integrity.
Impurity Profiling and Control
Major Process-Related Impurities
- Desfluoro this compound : Forms via incomplete fluorination (0.05–0.08% in classical synthesis).
- Iso-ezetimibe : (3R,4R)-diastereomer from EZ-6 epimerization; controlled to <0.1% via CBS optimization.
- Oxazolidinone Byproducts : Residual (4S)-4-phenyl-2-oxazolidone (<0.2%) removed by toluene recrystallization.
Table 3: Acceptable Limits for Key Impurities (ICH Guidelines)
| Impurity | USP Limit (%) | Typical Level Achieved (%) |
|---|---|---|
| Desfluoro | 0.15 | 0.05–0.08 |
| Iso-ezetimibe | 0.10 | <0.05 |
| Oxazolidinone | 0.30 | 0.10–0.15 |
化学反应分析
反应类型: 依泽替米贝会发生各种化学反应,包括氧化、还原和取代反应。 例如,可以用过氧化氢对依泽替米贝进行氧化,生成酮酸杂质 .
常用试剂和条件: 与依泽替米贝相关的反应中常用的试剂包括过氧化氢用于氧化,二甲基甲酰胺用作溶剂。 反应条件通常包括回流和温度控制,以确保目标产物的形成 .
主要生成物: 依泽替米贝反应形成的主要产物包括其葡糖醛酸结合物,这些结合物是通过肝脏和肠道中的葡糖醛酸化作用生成的 . 这些结合物对于药物的代谢和排泄至关重要。
科学研究应用
Clinical Applications in Hyperlipidemia Management
Ezetimibe has been extensively studied for its efficacy in lowering LDL-C levels, both as monotherapy and in combination with statins.
- Monotherapy : this compound has demonstrated a statistically significant mean reduction in LDL-C levels by approximately 18.58% compared to placebo in patients with hypercholesterolemia .
- Combination Therapy : The combination of this compound with statins has shown superior outcomes. For instance, a meta-analysis indicated that this combination resulted in a 15.1% greater reduction in LDL-C compared to statin therapy alone .
Impact on Cardiovascular Outcomes
The IMPROVE-IT trial was pivotal in establishing the cardiovascular benefits of this compound:
- IMPROVE-IT Findings : This study revealed that adding 10 mg of this compound to 40 mg of simvastatin significantly reduced cardiovascular events in patients who had recently experienced acute coronary syndrome . The trial involved 18,000 patients and highlighted the importance of achieving lower LDL-C levels for better cardiovascular outcomes.
Primary Prevention of Cardiovascular Disease
This compound's role extends to primary prevention strategies, particularly in older populations:
- Lipid-Lowering Trials : A study involving 3,796 older patients demonstrated that this compound therapy reduced the incidence of primary cardiovascular outcomes (hazard ratio 0.66) compared to control groups . This suggests that this compound may be beneficial even before cardiovascular disease manifests.
Safety Profile and Tolerability
The safety profile of this compound has been evaluated through systematic reviews:
- Adverse Events : A meta-analysis encompassing 48 randomized controlled trials with over 28,000 participants indicated that this compound was not associated with significant adverse effects such as cancer, fractures, or new-onset diabetes . This reinforces its safety as a long-term treatment option.
Special Populations
This compound is particularly beneficial for specific patient subgroups:
- Familial Hypercholesterolemia : In patients with familial hypercholesterolemia, this compound has been shown to effectively lower LDL-C levels when combined with statins, addressing the unique lipid management needs of this population .
- Diabetic Patients : this compound's safety profile suggests it can be considered for diabetic patients who require lipid-lowering therapy without increasing the risk of new-onset diabetes .
Summary Table of Clinical Findings
| Study/Trial | Population | Intervention | Key Findings |
|---|---|---|---|
| Meta-analysis (2009) | Hypercholesterolemic patients | This compound vs. placebo | LDL-C reduction by 18.58% |
| IMPROVE-IT Trial | Acute coronary syndrome | This compound + Simvastatin | Reduced cardiovascular events significantly |
| Lipid-Lowering Trial | Older adults | This compound vs. control | Hazard ratio 0.66 for primary outcomes |
| Systematic Review | General population | This compound safety | No significant adverse effects noted |
作用机制
依泽替米贝通过选择性地抑制小肠对胆固醇和植物甾醇的吸收发挥作用。依泽替米贝的主要分子靶点是胆固醇转运蛋白尼曼-皮克C1样1(NPC1L1)。 通过与NPC1L1结合,依泽替米贝阻止胆固醇进入肠上皮细胞,从而减少进入肝脏的胆固醇量 .
相似化合物的比较
Mechanism of Action
Ezetimibe vs. Statins (e.g., Rosuvastatin, Simvastatin):
- This compound: Inhibits intestinal cholesterol absorption via NPC1L1 .
- Statins: Inhibit hepatic HMG-CoA reductase, reducing cholesterol synthesis and upregulating LDL receptors .
- Combination Therapy: this compound + statins provides additive LDL-C reduction (e.g., 25% with this compound vs. 50–60% with combination) .
This compound vs. Fibrates (e.g., Fenofibrate):
- Fibrates: Activate PPAR-α, primarily lowering triglycerides (TGs) by 30–50% and raising HDL-C .
- This compound: Neutral effect on TGs but superior LDL-C reduction .
This compound vs. Bile Acid Sequestrants (e.g., Cholestyramine):
- Bile Acid Sequestrants: Bind bile acids, increasing hepatic cholesterol conversion to bile acids. Limited by gastrointestinal side effects and LDL-C reduction of 15–20% .
- This compound: Better tolerability and comparable efficacy without interfering with fat-soluble vitamin absorption .
This compound vs. Natural Compounds (e.g., Nori Extract):
- Nori Extract: Reduces cholesterol permeation in Caco-2 cells by 52%, but may interfere with this compound’s NPC1L1 inhibition when co-administered .
Efficacy in Lipid-Lowering
Pharmacokinetics
This compound vs. Rosuvastatin (Fixed-Dose Combination):
- This compound: Peak plasma concentration (Tₘₐₓ) at 1 hour, half-life (t₁/₂) of 17.3 hours .
- Rosuvastatin: Tₘₐₓ at 3–5 hours, t₁/₂ of 19 hours .
- Bioequivalence: this compound/rosuvastatin FDC shows comparable AUC and Cₘₐₓ to individual formulations .
This compound vs. Plant Sterols:
Clinical Outcomes
- Cardiovascular Risk Reduction: this compound + statin reduces major adverse cardiovascular events (MACE) by 6.4% over statin monotherapy (IMPROVE-IT) . Statins alone reduce MACE by 20–30%, but combination therapy is recommended for high-risk patients .
- Hepatic and Renal Benefits: this compound reduces urinary albumin/creatinine ratio (ACR) by 32% in diabetic nephropathy . Suppresses hepatic stellate cell activation, reducing fibrosis in non-alcoholic fatty liver disease (NAFLD) .
Limitations and Drug Interactions
- This compound + Nori Extract: Co-administration paradoxically increases cholesterol permeation, suggesting antagonism .
- Statins + this compound: No significant increase in adverse events vs. statin monotherapy .
生物活性
Ezetimibe is a widely used cholesterol-lowering medication that operates primarily by inhibiting the intestinal absorption of cholesterol. Its biological activity extends beyond lipid regulation, with emerging evidence suggesting potential roles in cancer prevention and cardiovascular health. This article delves into the biological mechanisms, clinical studies, and potential therapeutic implications of this compound.
This compound selectively inhibits the Niemann-Pick C1-like 1 (NPC1L1) protein located in the intestinal brush border. By blocking this protein, this compound reduces the absorption of dietary and biliary cholesterol, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. This mechanism can enhance the expression of LDL receptors in hepatocytes, facilitating greater clearance of LDL-C from circulation .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly concerning its efficacy in lowering cholesterol levels and reducing cardiovascular events:
- IMPROVE-IT Study : This pivotal trial demonstrated that adding 10 mg of this compound to simvastatin therapy significantly reduced major cardiovascular events in patients with acute coronary syndrome compared to simvastatin alone (hazard ratio [HR], 0.66; 95% CI, 0.50–0.86) over a median follow-up of 4.1 years .
- Lipid-Lowering Trials : this compound has consistently shown effectiveness in lowering LDL-C levels, making it a valuable option for patients who are statin-intolerant or require additional LDL-C reduction .
Cancer Research Insights
Recent studies have explored the potential anti-cancer properties of this compound. Research indicates that this compound may inhibit cancer cell proliferation and angiogenesis through various mechanisms:
- Anti-Angiogenesis : this compound has been shown to reduce angiogenesis by inhibiting markers such as CD31 and increasing smooth muscle actin (SMA), which may contribute to tumor growth suppression in models of prostate and breast cancer .
- In Vivo Studies : In animal models, this compound has demonstrated protective effects against hepatocellular carcinoma by lowering serum cholesterol levels and inhibiting angiogenesis induced by vascular endothelial growth factor (VEGF) .
Table 1: Summary of this compound's Biological Activities
Safety Profile
This compound is generally well-tolerated, with a systematic review indicating no significant increase in cancer risk or major adverse events compared to placebo or statins alone . The analysis included data from 48 randomized controlled trials involving over 28,000 participants, confirming its safety across diverse populations.
常见问题
Q. How can researchers ensure transparency in reporting negative or neutral this compound trial results?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
